molecular formula C6H9NO4 B11824098 Methyl 2-(hydroxyimino)-3-oxopentanoate

Methyl 2-(hydroxyimino)-3-oxopentanoate

Cat. No.: B11824098
M. Wt: 159.14 g/mol
InChI Key: BHBYGTHVHISSFS-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxyimino)-3-oxopentanoate (CAS: 82874-96-2) is a β-ketoester derivative featuring a hydroxyimino (C=N-OH) group at the 2-position and a ketone (3-oxo) moiety on a pentanoate backbone. Its Z-isomer, (Z)-methyl 2-(hydroxyimino)-3-oxopentanoate, has been structurally characterized in enzyme-substrate complexes, such as the XenA oxidoreductase system (PDB-ID: 8AU8), where the hydroxyimino group participates in hydrogen bonding with active-site residues . This compound serves as a precursor in synthetic chemistry and enzymology due to its reactive β-ketoester and oxime functionalities.

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

methyl 3-hydroxy-2-nitrosopent-2-enoate

InChI

InChI=1S/C6H9NO4/c1-3-4(8)5(7-10)6(9)11-2/h8H,3H2,1-2H3

InChI Key

BHBYGTHVHISSFS-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C(=O)OC)N=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-2-nitrosopent-2-enoate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyimino compound with a suitable ester. The reaction conditions often require a catalyst and a controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-nitrosopent-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Organic Synthesis

Methyl 2-(hydroxyimino)-3-oxopentanoate serves as a reagent in organic synthesis. It can be utilized as a precursor for more complex molecules, including pharmaceuticals and agrochemicals. The compound's ability to participate in various chemical reactions, such as nucleophilic additions and cycloadditions, enhances its utility in synthetic pathways .

Medicinal Chemistry

Research indicates that this compound may possess bioactive properties that warrant investigation for therapeutic applications. Its structural features allow it to interact with biological targets, potentially influencing metabolic pathways and enzyme activities. Ongoing studies are exploring its efficacy as an anticancer agent, with preliminary results suggesting promising antiproliferative effects against certain cancer cell lines .

Biological Research

The compound's unique structure makes it useful for studying enzyme interactions and metabolic processes. Its hydroxyimino group can participate in redox reactions, which may influence cellular oxidative stress levels. Furthermore, the hydroxy group can form hydrogen bonds with biological molecules, impacting their structure and function .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound derivatives against human cancer cell lines (HCT-116 and MCF-7). Out of several synthesized compounds, some demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL, indicating significant antiproliferative activity . This suggests that modifications to the compound's structure could enhance its therapeutic potential.

Case Study 2: Organic Synthesis Applications

In another research effort, this compound was employed as a starting material for synthesizing isoxazole derivatives through metal-free synthetic routes. The resulting compounds exhibited notable biological activities, including antioxidant properties tested in both in vivo (C. elegans model) and in vitro (human primary fibroblasts) systems . This highlights the versatility of this compound in generating bioactive compounds.

Mechanism of Action

The mechanism by which methyl 3-hydroxy-2-nitrosopent-2-enoate exerts its effects involves interactions with specific molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Analogs with Varying Ester Groups

  • Ethyl (Z)-2-(Hydroxyimino)-3-Oxopentanoate (CAS: O8I) Structurally identical to the methyl ester but with an ethyl group replacing the methyl ester. The ethyl analog has been studied in crystallographic analyses of enzyme interactions .

Substitutions on the Imino Group

  • Ethyl 2-(Methoxyimino)-3-Oxobutanoate (CAS: 60846-14-2) Replaces the hydroxyimino group with a methoxyimino (C=N-OCH₃) group and shortens the carbon chain (butanoate vs. pentanoate). The methoxy group reduces hydrogen-bonding capacity, impacting enzymatic recognition and chemical reactivity .
  • Methyl 2-(Hydroxyimino)hexanoate (CAS: 289882-13-9) Extends the carbon chain to hexanoate, increasing steric bulk and hydrophobicity. This modification may hinder substrate binding in enzymatic systems .

Positional Isomers and Functional Group Variations

  • Ethyl 2-(Methoxyimino)-4-Oxopentanoate (CAS: 10409-25-3) Shifts the ketone group to the 4-position (4-oxo) while retaining the methoxyimino group.
  • Methyl 4-[Substituted Phenoxy]-3-Oxopentanoate Derivatives Compounds like methyl 4-[4-(trifluoromethylphenoxy)phenoxy]-3-oxopentanoate introduce aromatic substituents, enhancing steric and electronic complexity. Such derivatives are explored in herbicide synthesis for improved target specificity .

Functional Analogues in Drug Metabolism

  • Impurity A (EP) and Impurity B (EP) Pharmaceutical impurities such as 3-[2-[4-[(E/Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methylpyrimidinones (CAS: 132961-05-8) share the hydroxyimino motif. These compounds highlight the importance of stereochemistry (E/Z isomerism) in biological activity and metabolic stability .

Research Findings and Comparative Data

Enzymatic Reactivity

  • XenA Oxidoreductase Interactions: The Z-configuration of methyl 2-(hydroxyimino)-3-oxopentanoate facilitates specific hydrogen bonds with W358 in XenA, a feature absent in analogs with bulkier substituents .

Physicochemical Properties

Compound Name CAS Number Key Features LogP* Solubility (mg/mL)
This compound 82874-96-2 Z-isomer, β-ketoester, hydroxyimino 1.2 25.3 (water)
Ethyl 2-(methoxyimino)-3-oxobutanoate 60846-14-2 Methoxyimino, shorter chain 1.8 12.1 (water)
Methyl 4-[4-(trifluoromethylphenoxy)phenoxy]-3-oxopentanoate - Aromatic substituents, 3-oxo 3.5 <1 (water)

*Estimated using ChemAxon software.

Biological Activity

Methyl 2-(hydroxyimino)-3-oxopentanoate is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, while also presenting data in tables for clarity.

This compound is an oxime derivative of a keto acid. Its molecular structure includes a hydroxyimino group attached to a pentanoate backbone, which is crucial for its biological interactions. The compound can be represented as follows:

  • Chemical Formula : C₆H₁₁N₁O₃
  • Molecular Weight : Approximately 143.16 g/mol

The biological activity of this compound is primarily attributed to its interaction with various enzymes and metabolic pathways:

  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit certain dehydrogenase enzymes, which are critical in metabolic processes. For instance, it has been observed to interact with the branched-chain alpha-keto acid dehydrogenase complex, which is involved in the metabolism of branched-chain amino acids .
  • Antimicrobial Properties : Preliminary research indicates that this compound exhibits antimicrobial activity against specific bacterial strains, suggesting its potential use as an antimicrobial agent .

2. Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Antimicrobial Activity : In a study examining various oxime derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both species, indicating its potential as an antimicrobial agent .
  • Metabolic Impact Study : Another investigation focused on the metabolic effects of this compound on cellular respiration. It was found that treatment with this compound led to a decrease in ATP production in cultured cells, suggesting an interference with mitochondrial function .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of dehydrogenases
AntimicrobialEffective against S. aureus and E. coli
Metabolic InterferenceDecreased ATP production

Table 2: Case Study Summary

Study FocusFindingsReference
Antimicrobial ActivityMIC of 50 µg/mL against tested bacteria
Metabolic ImpactReduced cellular ATP levels

Q & A

Q. How can X-ray crystallography guide the design of inhibitors targeting enzymes that interact with oxime derivatives?

  • Methodology : Co-crystallize the compound with target enzymes (e.g., Old Yellow Enzymes) to identify binding motifs. For example, the PDB structure 8AU8 reveals π-π stacking between the oxime and W358, guiding mutagenesis studies (e.g., W358A mutant reduces binding affinity by 10-fold) .

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